(11-->15)-Disulfide is a specific type of disulfide compound characterized by the presence of a sulfur-sulfur bond within its molecular structure. Disulfides, in general, are compounds that contain a functional group represented as R−S−S−R′, where R and R′ can be organic groups. This particular disulfide is notable for its role in biochemistry, particularly in the stabilization of protein structures through disulfide bridges formed between cysteine residues.
Disulfides can be derived from various biological and synthetic sources. In nature, they are often formed during protein folding and stabilization processes, particularly in extracellular proteins. Synthetic methods to produce disulfides include oxidation reactions involving thiols, where the thiol groups (R−SH) are oxidized to form disulfide bonds.
Disulfides can be classified into two main categories:
The synthesis of (11-->15)-Disulfide typically involves the oxidation of thiol groups. Several methods have been developed for this purpose:
The molecular structure of (11-->15)-Disulfide features a sulfur-sulfur bond connecting two organic moieties. The bond length for the sulfur-sulfur connection is approximately 2.05 Å, which is slightly longer than typical carbon-carbon bonds. The dihedral angle around the S-S bond approaches 90°, indicating a specific spatial configuration that is crucial for its biochemical functions.
(11-->15)-Disulfide participates in various chemical reactions due to its reactive sulfur-sulfur bond:
The mechanism by which (11-->15)-Disulfide exerts its biological effects primarily involves its role in stabilizing protein structures through disulfide bridges. In proteins, these bonds contribute significantly to tertiary and quaternary structures by linking different parts of a polypeptide chain or different polypeptide chains together.
(11-->15)-Disulfide exhibits several notable physical and chemical properties:
(11-->15)-Disulfide has significant applications in various scientific fields:
The thiol-disulfide exchange reaction represents a fundamental redox mechanism governing disulfide bond formation and rearrangement in biological systems. This process operates via a bimolecular nucleophilic substitution (SN2) mechanism characterized by a trisulfide-like transition state with linear geometry between the attacking thiolate, sulfur atom, and leaving thiolate [1] [5]. The reaction exhibits first-order kinetics with respect to both thiol and disulfide concentrations, with the nucleophilic thiolate anion (RS⁻) being significantly more reactive than its protonated thiol form (RSH) due to base catalysis [1].
The kinetic landscape of thiol-disulfide exchange varies dramatically between non-enzymatic and enzymatic systems. Non-enzymatic reactions proceed slowly at physiological pH (rate constants k = 0.1-10 M⁻¹s⁻¹), while enzymatic catalysis accelerates these reactions by several orders of magnitude (k = 10⁴-10⁶ M⁻¹s⁻¹) [1]. This acceleration is biologically critical, as spontaneous reactions would be kinetically incompetent for protein folding timescales. The cellular compartmentalization of these reactions further modulates their efficiency, with specialized enzymatic pathways operating in the endoplasmic reticulum, mitochondrial intermembrane space, and bacterial periplasm [5].
Table 1: Kinetic Parameters of Thiol-Disulfide Exchange Reactions
Reaction System | Thiol | Disulfide | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) |
---|---|---|---|---|---|
Non-enzymatic | DTT | GSSG | 0.235 | 7.0 | 30 |
Non-enzymatic | Cysteine | GSSG | 0.8 | 7.5 | 25 |
Enzymatic (DsbA) | DsbAₚᵣₑd | DsbBₒₓ | 2.7 × 10⁵ | 7.0 | 25 |
Enzymatic (Grx) | Grx | GSSG | 7.1 × 10⁵ | 7.6 | 37 |
The transition state geometry imposes significant steric constraints on disulfide exchange efficiency. Molecular orbital analyses reveal that optimal nucleophilic attack occurs along the S-S axis of the disulfide bond, with deviations from linearity dramatically reducing reaction rates [5]. This geometric requirement explains why enzymes have evolved flexible active sites that can accommodate the transition state configuration. The redox potential of participating thiol/disulfide pairs further influences reaction directionality, with cellular systems maintaining strict redox homeostasis through compartment-specific glutathione ratios (GSH:GSSG) and thioredoxin systems [1] [5].
Enzymatic catalysis of disulfide bond formation represents a sophisticated biological solution to the kinetic limitations of spontaneous thiol oxidation. The thioredoxin superfamily of oxidoreductases, including protein disulfide isomerase (PDI) in eukaryotes and Dsb proteins in prokaryotes, share a conserved CXXC active site motif that drives disulfide exchange reactions [6] [8]. These enzymes function as primary oxidants for nascent polypeptides, introducing structural disulfides through precisely orchestrated thiol-disulfide interchange reactions [6].
The catalytic mechanism of DsbA (the primary bacterial disulfide oxidase) exemplifies enzymatic efficiency. DsbA features an extraordinarily reactive C30-P31-H32-C33 active site with a redox potential of -122 mV, making it one of the strongest known biological oxidants [8]. The enzyme operates through a ping-pong mechanism: first, its active site disulfide attacks substrate thiols to form a mixed disulfide intermediate; subsequently, the second active site cysteine resolves this intermediate, releasing the oxidized substrate and leaving DsbA in its reduced state [8]. This mechanism accelerates disulfide formation approximately 10,000-fold compared to non-enzymatic oxidation.
Table 2: Features of Major Disulfide Catalysis Systems
Enzyme System | Organism | Active Site | Redox Potential (mV) | Primary Function | Reoxidation Partner |
---|---|---|---|---|---|
PDI | Eukaryotes | CGHC | -180 | Oxidation/Isomerization | Ero1 |
DsbA | Prokaryotes | CPHC | -122 | Oxidation | DsbB |
DsbC | Prokaryotes | CGYC | -129 | Isomerization | DsbD |
Trx | Universal | CGPC | -270 | Reduction | NADPH/Trx reductase |
The recycling of enzymatic oxidants constitutes a critical aspect of biological disulfide catalysis. Reduced DsbA is reoxidized by DsbB, an inner membrane protein that transfers electrons to membrane-embedded quinones (ubiquinone or menaquinone), effectively coupling disulfide formation to the respiratory chain [8]. This quinone-dependent reoxidation system represents an elegant evolutionary adaptation that integrates protein folding with cellular energetics. Similarly, eukaryotic PDI is reoxidized by Ero1, which ultimately transfers electrons to molecular oxygen via FAD cofactors [6].
The isomerization activity of enzymes like DsbC and PDI resolves non-native disulfides through concerted reduction and oxidation steps. DsbC maintains its reducing power through the membrane protein DsbD, which imports reducing equivalents from cytoplasmic thioredoxin [8]. This elaborate electron transfer chain spans the cytoplasmic membrane, creating a transmembrane reducing potential gradient that enables periplasmic disulfide isomerization. Structural studies reveal that DsbC and PDI employ hydrophobic substrate-binding grooves adjacent to their active sites, facilitating interactions with misfolded protein substrates through complementary surface topology [6] [8].
Under conditions of oxidative stress, non-enzymatic disulfide rearrangement pathways become physiologically significant. Reactive oxygen species (ROS) including hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻), and hydroxyl radical (•OH) generated during metabolic stress can directly oxidize protein thiols or participate in radical-mediated disulfide rearrangements [3] [6]. The thiol-disulfide pool serves as a primary cellular defense against oxidative damage, with glutathione acting as a critical redox buffer that maintains protein thiols in their reduced state under normal conditions [3].
Radical-mediated disulfide formation occurs through several distinct mechanisms:
The hydroxyl radical (•OH) plays a particularly destructive role in disulfide chemistry under oxidative stress. With a reduction potential of 2.3 V, •OH can abstract hydrogen atoms from cysteine residues (bond dissociation energy ≈ 90 kcal/mol), generating thiyl radicals (RS•) that subsequently participate in radical chain reactions [3]. These radical propagation reactions can lead to protein aggregation, fragmentation, and the formation of aberrant disulfide bonds inaccessible to isomerases.
Table 3: Oxidative Agents and Their Effects on Disulfide Chemistry
Oxidative Agent | Target in Disulfide Chemistry | Primary Reaction | Biological Consequence |
---|---|---|---|
H₂O₂ | Protein thiols | 2RSH → RSSR | Regulatory disulfides |
•OH | Cysteine residues | RSH → RS• → RSSR | Aberrant disulfide formation |
HOCl | Methionine/cysteine | RSR' → RSO₂R' | Irreversible oxidation |
ONOO⁻ | Structural disulfides | RSSR cleavage | Protein unfolding |
The repair of oxidative damage to disulfide systems involves specialized enzymatic pathways. Methionine sulfoxide reductases (MsrA, MsrB, and MsrC) reduce oxidized methionine residues in proteins, while glutathione peroxidase 4 (GPx4) specifically reduces lipid hydroperoxides using glutathione as a cofactor [3]. These repair systems consume significant cellular energy (ATP and NADPH), creating metabolic burdens during sustained oxidative stress. The evolutionary diversification of repair enzymes is particularly evident in plants, where specialized MsrB isoforms have evolved to compensate for the absence of MsrC [3].
Non-enzymatic antioxidants including ascorbate, tocopherols, and carotenoids provide critical protection against oxidative disulfide damage. These compounds function through radical scavenging mechanisms, breaking chain reactions initiated by ROS before they damage protein structures [3] [9]. The synergistic interactions between enzymatic and non-enzymatic antioxidant systems create a multi-layered defense network that maintains disulfide proteome integrity under fluctuating redox conditions.
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